N-cyclohexyl-2-(N'-hydroxycarbamimidoyl)acetamide
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Overview
Description
“N-cyclohexyl-2-(N’-hydroxycarbamimidoyl)acetamide” is a chemical compound with the CAS Number: 885459-05-2. It has a molecular weight of 199.25 and its IUPAC name is (3Z)-3-amino-N-cyclohexyl-3-(hydroxyimino)propanamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17N3O2/c10-8(12-14)6-9(13)11-7-4-2-1-3-5-7/h7-8H,1-6,10H2,(H,11,13) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder with a purity of 95%. It should be stored at room temperature .Scientific Research Applications
Synthesis and Biological Activity
- A group of compounds including trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides were synthesized and investigated for their anticonvulsant activity, showing significant effectiveness in mice and rats, suggesting potential therapeutic applications for neurological conditions (Pękala et al., 2011).
- N-(2-Hydroxyphenyl)acetamide, an intermediate for the complete natural synthesis of antimalarial drugs, was synthesized using chemoselective monoacetylation, indicating the chemical versatility of similar compounds for pharmaceutical synthesis (Magadum & Yadav, 2018).
Structural and Chemical Properties
- The structural aspects of amide-containing isoquinoline derivatives, such as N-cyclohexyl-2-(quinolin-8-yloxy)acetamide, were studied, revealing their ability to form gels and crystalline salts with mineral acids, suggesting potential applications in material science and drug delivery systems (Karmakar, Sarma, & Baruah, 2007).
Anticonvulsant and Anti-inflammatory Activities
- The anticonvulsant and safety pharmacology assays of similar compounds demonstrate the potential for therapeutic use in treating seizures and related neurological conditions without lowering the seizure threshold, highlighting the importance of voltage-gated sodium currents and GABA effect enhancement (Pękala et al., 2011).
- N-(2-hydroxy phenyl) acetamide showed anti-arthritic and anti-inflammatory activity in adjuvant-induced arthritis in rats, suggesting the anti-inflammatory potential of structurally related compounds (Jawed et al., 2010).
Safety And Hazards
properties
IUPAC Name |
(3Z)-3-amino-N-cyclohexyl-3-hydroxyiminopropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c10-8(12-14)6-9(13)11-7-4-2-1-3-5-7/h7,14H,1-6H2,(H2,10,12)(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAFJMLWZKWAOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)C/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(N'-hydroxycarbamimidoyl)acetamide |
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